5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9(11-5-1-2-6-11)7-3-4-8(15-7)10(13)14/h3-4H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRWGATDPMUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627548 | |
| Record name | 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921596-93-2 | |
| Record name | 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme Summary
| Reactants | Conditions | Product | Notes |
|---|---|---|---|
| Thiophene-2-carboxylic acid + Pyrrolidine-1-carbonyl chloride | Base (e.g., triethylamine), solvent (DCM), room temp to reflux | This compound | High yield, clean amidation |
Amidation via Activated Carboxylic Acid Derivatives
Another preparation route involves the use of activated carboxylic acid derivatives such as acid chlorides or carbonyldiimidazole (CDI) activated esters:
- Thiophene-2-carboxylic acid is first converted to its acid chloride or activated intermediate.
- This intermediate is then reacted with pyrrolidine to form the amide bond.
- The reaction is typically performed in aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or toluene.
- Reaction temperatures range from ambient to about 80–110 °C depending on the reagents and solvent system.
This method benefits from the stability of activated intermediates and can be scaled up efficiently.
Process Highlights
| Step | Reagents/Conditions | Outcome | Remarks |
|---|---|---|---|
| Activation of thiophene-2-carboxylic acid | Use of N,N-carbonyldiimidazole (CDI) in NMP/toluene | Formation of activated intermediate | Facilitates clean amidation |
| Amidation | Addition of pyrrolidine, heating at 80–110 °C | Formation of this compound | High yield, suitable for scale-up |
Synthetic Routes Involving Ester Intermediates
In some cases, methyl esters of thiophene-2-carboxylic acid derivatives are first prepared and then subjected to amidation:
- Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate can be synthesized by condensation of methyl thiophene-2-carboxylate with pyrrolidine-1-carbonyl chloride.
- This ester intermediate can be hydrolyzed under acidic or basic conditions to yield the free acid, this compound.
- This two-step method allows for better control of reaction conditions and purification.
This approach is valuable when direct amidation of the acid is less efficient or when ester intermediates are more readily available.
Table: Ester Route Summary
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Esterification | Thiophene-2-carboxylic acid + Methanol + Acid catalyst | Methyl thiophene-2-carboxylate | Common esterification |
| Amidation | Methyl ester + Pyrrolidine-1-carbonyl chloride + base | Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate | Clean amidation |
| Hydrolysis | Acid or base hydrolysis | This compound | Final deprotection to acid |
Research Findings and Optimization Notes
- The amidation reaction is sensitive to the choice of base and solvent; tertiary amines like triethylamine or collidine are preferred to minimize side reactions.
- Reaction temperature control is critical to avoid decomposition or side product formation.
- Stoichiometric ratios of reagents affect yield; typically, a slight excess of the acid chloride or activated intermediate ensures complete conversion.
- Purification is usually achieved by recrystallization or chromatographic methods depending on scale.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct condensation with acid chloride | Thiophene-2-carboxylic acid + Pyrrolidine-1-carbonyl chloride + base | Room temp to reflux, organic solvent | Simple, high yield | Requires acid chloride precursor |
| Amidation via activated intermediates | Thiophene-2-carboxylic acid + CDI + Pyrrolidine | 80–110 °C, aprotic solvent | Scalable, stable intermediates | Requires activation step |
| Ester intermediate route | Methyl thiophene-2-carboxylate + Pyrrolidine-1-carbonyl chloride + base, then hydrolysis | Two-step, mild conditions | Controlled, versatile | Additional hydrolysis step |
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
While "5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid" is not directly discussed in the search results, information on related compounds can provide insight into its potential applications.
Here's what the search results suggest regarding the applications of related compounds:
5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide:
- Medicinal Chemistry Explored as a potential antimicrobial and anticancer agent due to its ability to interact with biological targets.
- Material Science Its structural properties make it a candidate for developing organic semiconductors and advanced materials.
- Biological Studies Used to understand its interaction with enzymes and receptors, potentially contributing to the development of new therapeutic agents.
5-Oxopyrrolidine Derivatives:
- 5-oxopyrrolidine derivatives are considered attractive scaffolds for developing anticancer and antimicrobial compounds that target multidrug-resistant Gram-positive pathogens .
- Some derivatives have demonstrated anticancer activity against A549 cells (human lung adenocarcinoma) .
- Certain derivatives exhibit promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid .
Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate:
- Has potential applications in pharmaceuticals because of its unique structure.
- Its specific combination of functional groups may impart unique pharmacological properties compared to its analogs.
Thiophene-arylamide Derivatives:
- Thiophene-arylamide derivatives have shown potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains while retaining potent DprE1 inhibition .
Pyrrolidine-2-carboxylic acid hydrazide derivatives:
- May be useful in therapeutic and/or prophylactic treatment of myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid haemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock and septicaemia, and for wound healing and control of menstruation, glaucoma, diseases associated with cytostatic, ophthalmological, and cerebroprotective indications, and organ protection .
- May be used for the inhibition of zinc hydrolase activity .
Mechanism of Action
The mechanism of action of 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. The pyrrolidine ring can interact with biological receptors, while the thiophene ring can participate in electronic interactions. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid and related thiophene derivatives:
*Estimated values based on structural analogs.
Key Observations:
- Polarity and Solubility : The carbonyl linker in the target compound enhances polarity compared to methyl-linked analogs (e.g., ), likely reducing logP and improving aqueous solubility. The dihydrochloride salt in further increases solubility .
- Hydrogen Bonding: The pyrrolidine carbonyl group increases hydrogen-bond acceptors (4 vs.
- Steric Effects : Piperazine and piperidine rings () introduce bulkier substituents than pyrrolidine, which may influence steric interactions in enzyme pockets.
Antioxidant and Receptor Modulation
- Pyrrolidine-containing derivatives (e.g., ) exhibit antioxidant activity, attributed to the electron-donating nature of the pyrrolidine ring and its ability to stabilize free radicals. The target compound’s carbonyl group may further modulate redox properties .
- highlights a prostaglandin E2 receptor agonist with a pyrrolidine-thiophene scaffold, suggesting that similar compounds could target G-protein-coupled receptors (GPCRs) .
Biological Activity
5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H11NO2S. The compound features a thiophene ring, a pyrrolidine moiety, and a carboxylic acid functional group. Its synthesis typically involves the reaction of pyrrolidine derivatives with thiophene-2-carboxylic acid under controlled conditions to yield the desired product.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. Notably, it has shown promising results against A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity: In vitro assays revealed that compounds similar to this compound significantly reduced the viability of A549 cells when compared to standard chemotherapeutics like cisplatin. The compound's structure-dependence indicates that modifications can enhance its potency against cancer cells while minimizing toxicity to normal cells .
- Mechanism of Action: The proposed mechanism involves interaction with specific molecular targets in cancer cells, leading to apoptosis. The presence of the carboxylic acid group is crucial for binding and modulating enzyme activity related to cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens.
Key Findings:
- Efficacy Against Resistant Strains: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests its potential as a lead compound for developing new antibiotics .
- Broad-Spectrum Activity: The compound has also demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Study on Anticancer Properties
A study conducted on a series of pyrrolidine derivatives, including this compound, assessed their cytotoxic effects on A549 cells. The findings indicated that the compound reduced cell viability significantly at concentrations as low as 100 µM. Comparative analysis with other known anticancer agents highlighted its superior efficacy in certain structural modifications .
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against clinically significant pathogens. The results showed that the compound was effective against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli, reinforcing its potential as an alternative treatment option for infections caused by multidrug-resistant bacteria .
Q & A
Q. What are the common synthetic routes for 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid, and what are their key reaction conditions?
- Methodological Answer: Synthesis typically involves functionalizing a thiophene-2-carboxylic acid precursor. One approach is coupling pyrrolidine-1-carbonyl groups via amidation or nucleophilic substitution. For example, thiophene-2-carboxylic acid derivatives can be synthesized using ester intermediates (e.g., dimethyl thiophene-2,5-dicarboxylate) followed by selective hydrolysis and coupling reactions . Key conditions include:
- Temperature control : Reactions often proceed at 60–80°C in polar aprotic solvents (e.g., DMF, THF).
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation.
- Protecting groups : Carboxylic acid groups may require protection (e.g., methyl esters) to avoid side reactions during pyrrolidine coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?
- Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for thiophene ring protons (δ 6.8–7.5 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm). The carboxylic acid proton may appear as a broad peak (δ 10–13 ppm) if not deprotonated .
- ¹³C NMR : Carboxylic acid carbonyl (δ 165–170 ppm) and pyrrolidine carbonyl (δ 170–175 ppm) .
- IR Spectroscopy : Strong absorption bands for C=O (1650–1750 cm⁻¹) and O–H (2500–3300 cm⁻¹, broad) .
- X-ray Crystallography : Resolves planar thiophene-carboxylic acid alignment and hydrogen-bonded dimer formation (O–H⋯O interactions) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer:
- Chemical Stability : Stable under inert atmospheres but degrades in the presence of strong oxidizers (e.g., peroxides) or bases, producing CO, CO₂, and sulfur oxides .
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields of this compound?
- Methodological Answer: Yield discrepancies often arise from:
- Purity of starting materials : Use HPLC to verify thiophene-2-carboxylic acid precursors (≥98% purity recommended) .
- Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane eluent) or in-situ IR to track intermediate formation.
- Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized thiophene rings or unreacted pyrrolidine) .
Q. What strategies optimize regioselective introduction of the pyrrolidine carbonyl group onto the thiophene ring?
- Methodological Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilic substitution at the 2-position .
- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization, though this requires pre-halogenated thiophenes .
- Computational modeling : DFT calculations predict favorable reaction pathways and transition states for regioselectivity .
Q. How do intermolecular interactions in this compound derivatives influence crystal packing and material properties?
- Methodological Answer:
- Hydrogen bonding : Carboxylic acid dimers (O–H⋯O, ~2.6 Å) create layered structures, enhancing thermal stability .
- π-π stacking : Thiophene rings align with dihedral angles <5°, facilitating charge transfer in electronic materials .
- Table : Key crystallographic parameters from representative studies:
| Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |
|---|---|---|---|---|---|---|
| P21/c | 7.312 | 11.24 | 9.876 | 90.0 | 798.2 |
Q. What advanced analytical methods resolve decomposition pathways of this compound under oxidative conditions?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
